molecular formula C8H10N2O4 B1426101 Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate CAS No. 29571-46-8

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate

Cat. No.: B1426101
CAS No.: 29571-46-8
M. Wt: 198.18 g/mol
InChI Key: BTOLNVOZDUMQRF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H10N2O4. It is a derivative of uracil, a pyrimidine nucleobase found in RNA.

Scientific Research Applications

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of compounds .

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other uracil derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOLNVOZDUMQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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